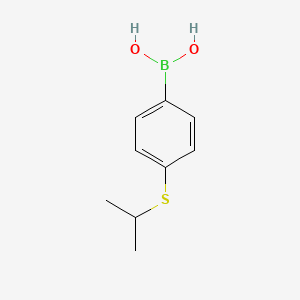

4-Isopropylthiophenylboronic acid

Description

Contextualization within Modern Boronic Acid Chemistry

Boronic acids, characterized by a C-B(OH)₂ functional group, have become indispensable reagents in modern organic synthesis. Their prominence surged with the development of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. chemscene.com These compounds are generally stable, often crystalline solids with low toxicity, making them easy to handle and store compared to many other organometallic reagents. nih.gov

Their utility stems from their role as versatile intermediates. nih.gov The boronic acid group can be readily transformed into various other functional groups, but its most celebrated application is in coupling reactions where the organic moiety is transferred to a transition metal catalyst, typically palladium. nih.gov This process, known as transmetalation, is a critical step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling, which is widely employed in the pharmaceutical and materials science industries. chemscene.comnih.gov 4-Isopropylthiophenylboronic acid fits squarely within this context as a specialized arylboronic acid, offering a unique combination of substituents for creating tailored molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 380427-38-3 |

| Molecular Formula | C₉H₁₃BO₂S |

| Molecular Weight | 196.07 g/mol |

| IUPAC Name | [4-(propan-2-ylsulfanyl)phenyl]boronic acid |

| Appearance | White to almost white powder or crystals |

| Synonyms | 4-(Isopropylthio)benzeneboronic acid, [4-[(1-Methylethyl)thio]phenyl]boronic acid |

This data is compiled from chemical supplier information. chemscene.comfishersci.com

Significance of Thiophenyl and Isopropyl Moieties in Organoboron Chemistry

The specific functionality of this compound is derived from its two key substituents on the phenyl ring: the thiophenyl (specifically, an isopropylthio) group and the isopropyl group itself. Each imparts distinct properties that are of significant interest in chemical synthesis.

The thiophenyl moiety introduces a sulfur atom, which influences the electronic properties of the phenyl ring. The thioether linkage can participate in various chemical transformations and can be a key component in the backbones of functional materials. For instance, thiophene (B33073) and its derivatives are fundamental units in the construction of conjugated polymers and small molecules used in organic electronics. nih.govmdpi.com The synthesis of complex structures like thieno[3,2-b]thiophenes often relies on Suzuki-Miyaura coupling reactions using arylboronic acids as precursors. mdpi.com The sulfur atom can also act as a coordination site for metal catalysts or influence intermolecular interactions in the solid state.

The isopropyl group is a bulky, branched alkyl substituent. researchgate.net Its primary contribution is steric hindrance, which can influence the reactivity and selectivity of chemical reactions by physically blocking certain approaches to the reactive center. Furthermore, the isopropyl group is lipophilic (hydrophobic), which can significantly alter the solubility of the molecule, making it more soluble in non-polar organic solvents. In the context of medicinal chemistry, modulating lipophilicity is crucial for controlling a drug molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Influence of Functional Moieties in this compound

| Moiety | Significance in Chemical Research |

|---|---|

| Boronic Acid | Enables participation in Suzuki-Miyaura cross-coupling; acts as a stable, versatile synthetic handle. nih.gov |

| Thiophenyl | Serves as a building block for conjugated materials in organic electronics; influences electronic properties. mdpi.com |

| Isopropyl | Provides steric bulk, affecting reaction selectivity; increases lipophilicity, modifying solubility and pharmacokinetic properties. researchgate.net |

Overview of Advanced Research Themes for the Chemical Compound

Given its structure, this compound is primarily positioned as a specialized building block for advanced research in materials science and potentially medicinal chemistry.

A major research theme is its application in the synthesis of organic electronic materials . The compound is an ideal precursor for creating functionalized thieno[3,2-b]thiophene (B52689) derivatives and other sulfur-containing conjugated systems via Suzuki-Miyaura coupling. nih.govmdpi.com These materials are at the core of research into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netitu.edu.trnih.gov The isopropylthio group allows for fine-tuning of the electronic properties, solubility, and solid-state packing of the resulting materials, which are critical factors for device performance.

In the realm of medicinal chemistry , boronic acids are recognized as an important class of pharmacophores, with bortezomib (B1684674) being a notable example of a boronic acid-containing anticancer drug. nih.gov While specific studies on this compound are not prominent, its structure is relevant. The thioether and isopropyl groups can be used to probe hydrophobic pockets in protein active sites. The compound could serve as a starting point for developing novel enzyme inhibitors or receptor modulators where the boronic acid group forms reversible covalent bonds with target biomolecules. nih.gov Its utility lies in its capacity to generate libraries of complex molecules for biological screening, leveraging the robust and predictable nature of its boronic acid chemistry.

Structure

2D Structure

Propriétés

IUPAC Name |

(4-propan-2-ylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2S/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJDSWBEPMIWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378486 | |

| Record name | {4-[(Propan-2-yl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380427-38-3 | |

| Record name | {4-[(Propan-2-yl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Isopropylthio)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Isopropylthiophenylboronic Acid

Regioselective Boronation Strategies

Achieving regioselectivity—the control of where the boryl group is introduced on the phenyl ring—is paramount in the synthesis of specifically substituted phenylboronic acids like the 4-isopropylthio derivative. Several powerful strategies have been developed to this end.

Direct C-H Borylation Approaches

Direct C-H borylation has emerged as an atom-economical and efficient method for the synthesis of arylboronic acids. mdpi.comrsc.org This approach avoids the pre-functionalization of the aromatic ring typically required in other methods. Iridium-catalyzed borylation reactions are particularly noteworthy for their high efficiency and selectivity. dumelelab.comsigmaaldrich.com The regioselectivity in these reactions is often governed by steric factors, meaning the boryl group is typically introduced at the least sterically hindered position on the aromatic ring. rsc.orgnih.gov For a substrate like isopropyl phenyl sulfide (B99878), this steric control would favor the formation of the desired 4-isomer. The catalytic systems for these reactions are often relatively insensitive to directing effects from functional groups. rsc.orgnih.gov

The mechanism of iridium-catalyzed C-H borylation is well-studied and generally involves the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the C-B bond. sigmaaldrich.com The use of ligands, such as bipyridines, can influence the catalytic activity and selectivity. rsc.org

Halogen-Metal Exchange and Subsequent Boron Trapping

A classic and reliable method for the synthesis of arylboronic acids involves the halogen-metal exchange of an aryl halide, followed by trapping the resulting organometallic intermediate with a boron electrophile. mdpi.com In the context of 4-isopropylthiophenylboronic acid, this would typically start from 4-bromo(isopropyl)thiobenzene.

This process can be carried out using organolithium reagents (lithiation-borylation) or by forming a Grignard reagent. mdpi.comnih.gov The lithiation-borylation sequence involves treating the aryl halide with an organolithium reagent, such as n-butyllithium, at low temperatures to form an aryllithium species. This highly reactive intermediate is then quenched with a trialkyl borate (B1201080), like trimethyl borate, followed by acidic workup to yield the boronic acid. nih.gov This method is highly effective for preparing a wide range of boronic acids. google.com

Similarly, the Grignard route involves the reaction of the aryl halide with magnesium metal to form an arylmagnesium halide (Grignard reagent). This is then reacted with a trialkyl borate and hydrolyzed to give the final product. While effective, this method can sometimes result in lower yields compared to the lithiation pathway. mdpi.com

Directed Ortho-Metallation (DoM) Pathways

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

In the case of substrates related to this compound, the thioether group itself can act as a directing group, facilitating lithiation at the ortho position. scilit.com However, to synthesize the para-isomer, a different strategy would be required, or one would start with a para-substituted precursor where the directing group guides borylation to the desired position. The strength of the directing group plays a crucial role in the efficiency and regioselectivity of the reaction. organic-chemistry.org The resulting aryllithium intermediate is then quenched with a boron electrophile to install the boronic acid functionality. wikipedia.org

Continuous Flow Chemistry in Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions involving highly reactive intermediates or requiring precise control over reaction parameters. acs.orgacs.org

Process Intensification and Optimization

Flow chemistry enables remarkable process intensification, allowing for rapid reactions and high throughput. nih.gov For the synthesis of boronic acids via halogen-metal exchange, flow reactors offer superior mixing and heat transfer compared to batch reactors. acs.orgorganic-chemistry.org This is particularly advantageous for highly exothermic and fast reactions, such as the formation of aryllithium species and their subsequent borylation, which can be completed in seconds within a flow system. nih.govorganic-chemistry.org

The use of microreactors, with their small channel dimensions, enhances mass and heat transfer, leading to improved reaction rates and selectivity. nih.govresearchgate.net This precise control minimizes the formation of byproducts and allows for the safe handling of hazardous reagents like organolithiums on a larger scale. acs.orgorganic-chemistry.org Optimization of reaction conditions, such as flow rate, temperature, and reagent stoichiometry, can be achieved rapidly and efficiently in a flow setup, accelerating process development. rsc.orgmdpi.com

Scalability and Industrial Relevance

The scalability of continuous flow processes is a significant advantage for industrial applications. google.com Unlike batch processes where scaling up can lead to issues with mixing, heat transfer, and safety, flow reactors can often be scaled by "numbering-up" (running multiple reactors in parallel) or by simply running the single reactor for a longer duration. researchgate.net This allows for a seamless transition from laboratory-scale synthesis to pilot-plant and commercial-scale production. researchgate.net

The continuous synthesis of boronic acids using flow chemistry has been demonstrated on a multigram scale, highlighting its potential for industrial production. organic-chemistry.org This approach offers high reproducibility and can produce highly pure products, often eliminating the need for extensive purification steps. acs.org The development of robust and scalable flow processes for the synthesis of key intermediates like this compound is of great interest for the pharmaceutical and materials science industries. google.com Metal-free borylation reactions have also been successfully adapted to continuous-flow conditions, offering a more sustainable synthetic route. rsc.orgrsc.org

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing this compound, these principles guide the development of cleaner and more sustainable processes.

Solvent-Free or Aqueous Media Reactions

Traditional methods for synthesizing arylboronic acids often rely on anhydrous organic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, which pose environmental and safety concerns. A key goal of green chemistry is to replace these volatile organic compounds (VOCs) with more environmentally friendly alternatives, with water being the most desirable solvent due to its abundance, non-toxicity, and non-flammability.

Furthermore, green approaches to the synthesis of precursors for this compound have been reported. A highly efficient and environmentally benign method for the synthesis of aryl thioethers, the structural core of the target molecule, involves the copper-catalyzed coupling of thiols and arylboronic acids in water. researchgate.net This suggests the feasibility of developing aqueous synthetic routes for related sulfur-containing aromatic compounds.

The hydroxylation of arylboronic acids to phenols has also been demonstrated in water and ethanol (B145695) under photocatalytic conditions, highlighting the compatibility of the boronic acid functional group with green solvents. researchgate.net These examples provide a strong foundation for future research into the direct aqueous synthesis of this compound, potentially through the borylation of 4-isopropylthiophenyl halides in an aqueous micellar system.

Table 1: Comparison of Conventional vs. Potential Aqueous Synthesis Conditions for Arylboronic Acids

| Parameter | Conventional Method (Analogous to Arylboronic Acid Synthesis) | Potential Aqueous Method (Hypothetical for this compound) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Water |

| Reaction Type | Lithiation/Borylation | Palladium-catalyzed Borylation (e.g., Miyaura Borylation) |

| Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron (B136004), Palladium catalyst, Water-soluble ligand |

| Temperature | -78 °C to room temperature | Room temperature to moderate heating (e.g., 80 °C) |

| Work-up | Organic solvent extraction, quenching with acid | Extraction with a green solvent or direct product isolation |

| Environmental Impact | High (use of volatile, flammable, and toxic solvents) | Low (use of water as the primary solvent) |

Atom-Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. orgsyn.org A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing waste.

A common and plausible method for the synthesis of this compound involves the reaction of 4-isopropylthiophenyl bromide with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching with a borate ester such as triisopropyl borate. The subsequent hydrolysis of the resulting boronate ester yields the final boronic acid.

C₉H₁₁BrS + C₄H₉Li + C₉H₂₁BO₃ + H₂O → C₉H₁₃BO₂S + C₄H₁₀ + LiBr + 2 C₃H₈O

The atom economy for this process is calculated as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for a Plausible Synthesis of this compound

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 4-Isopropylthiophenyl bromide | C₉H₁₁BrS | 231.15 | Reactant |

| n-Butyllithium | C₄H₉Li | 64.06 | Reactant |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | Reactant |

| Water (for hydrolysis) | H₂O | 18.02 | Reactant |

| Sum of Reactant MWs | 401.30 | ||

| This compound | C₉H₁₃BO₂S | 196.07 | Product |

| Butane | C₄H₁₀ | 58.12 | By-product |

| Lithium Bromide | LiBr | 86.85 | By-product |

| Isopropanol | C₃H₈O | 60.10 (x2) | By-product |

| Percent Atom Economy | (196.07 / 401.30) x 100 = 48.86% |

The calculated atom economy of approximately 48.86% indicates that less than half of the mass of the reactants is converted into the desired product, with a significant portion ending up as by-products such as butane, lithium bromide, and isopropanol.

Improving the atom economy of this synthesis is a key challenge from a green chemistry perspective. Alternative synthetic strategies that could enhance atom economy include:

Catalytic Borylation: The use of catalytic methods, such as the palladium-catalyzed Miyaura borylation of 4-isopropylthiophenyl bromide with a diboron (B99234) reagent like bis(pinacolato)diboron (B₂pin₂), can improve atom economy. In this case, the base and catalyst are used in sub-stoichiometric amounts.

Direct C-H Borylation: An ideal, though challenging, approach would be the direct C-H borylation of isopropyl phenyl sulfide. This would eliminate the need for a pre-halogenated starting material and the associated by-products from its formation and subsequent reaction, leading to a significantly higher atom economy.

By focusing on the development of synthetic routes that utilize aqueous media and are designed for high atom economy, the production of this compound can be made more sustainable and environmentally responsible.

Mechanistic Elucidation of 4 Isopropylthiophenylboronic Acid Reactivity

Lewis Acidity and Boronate Complexation

The boron atom in 4-isopropylthiophenylboronic acid possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons. This Lewis acidity is fundamental to its role in various chemical reactions, as it dictates the formation of boronate complexes, which are often the true reactive species.

Equilibria and Thermodynamics of Complex Formation

In the presence of Lewis bases, such as hydroxide (B78521) ions or diols, this compound exists in equilibrium with its corresponding tetrahedral boronate complex. The position of this equilibrium is crucial for its reactivity. The formation of the boronate species from the trigonal boronic acid involves a change in hybridization of the boron atom from sp² to sp³.

While specific thermodynamic data for the complexation of this compound are not extensively documented in the literature, general principles of boronic acid chemistry provide valuable insights. The formation of boronate esters with diols is typically a reversible process. The equilibrium constant for this reaction is influenced by factors such as the nature of the diol, the solvent, and the electronic properties of the boronic acid itself. Studies on other arylboronic acids have shown that the thermodynamics of complexation are a delicate balance of enthalpy and entropy changes. For instance, the formation of some boronate esters is entropically driven due to the release of water molecules.

A predicted pKa value for this compound is approximately 8.40 ± 0.16. This value, which reflects the equilibrium between the boronic acid and its conjugate base (the boronate), provides a quantitative measure of its Lewis acidity in an aqueous medium.

Influence of Substituents on Lewis Acidity

The electronic nature of the substituent on the phenyl ring significantly modulates the Lewis acidity of the boron center. The isopropylthio (-S-iPr) group at the para position of the phenyl ring in this compound plays a dual role. The sulfur atom can donate a lone pair of electrons to the aromatic ring through resonance (a +M effect), which would decrease the Lewis acidity of the boron atom. Conversely, the electronegativity of the sulfur atom exerts an electron-withdrawing inductive effect (-I effect), which would increase the Lewis acidity.

Transmetalation Processes in Catalytic Cycles

Palladium-Mediated Transmetalation Mechanisms (e.g., Suzuki-Miyaura Reaction)

The Suzuki-Miyaura reaction, a powerful method for carbon-carbon bond formation, relies on a palladium catalyst to couple an organoboron compound with an organic halide. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. For this compound, the transmetalation step involves the transfer of the 4-isopropylthiophenyl group from the boron atom to the palladium(II) center.

The mechanism of transmetalation is thought to proceed through the formation of an arylpalladium(II) boronate intermediate. This intermediate can be formed via two primary pathways: the "boronate pathway," where the boronic acid first reacts with a base to form a more nucleophilic boronate that then reacts with the palladium complex, and the "oxo-palladium pathway," where a palladium-hydroxo complex reacts with the neutral boronic acid.

The direct observation and characterization of arylpalladium(II)boronate intermediates are challenging due to their transient nature. Low-temperature nuclear magnetic resonance (NMR) spectroscopy and computational studies have been instrumental in providing evidence for their existence and structure in reactions involving other arylboronic acids. researchgate.netru.nl These studies have revealed the formation of complexes with a Pd-O-B linkage. researchgate.netru.nl

For this compound, while no specific studies have reported the isolation or direct spectroscopic observation of its corresponding arylpalladium(II)boronate intermediate, it is reasonable to infer its formation based on the well-established mechanism of the Suzuki-Miyaura reaction. The structure of such an intermediate would likely involve the coordination of an oxygen atom from the boronate to the palladium center, facilitating the transfer of the 4-isopropylthiophenyl group. The presence of the sulfur atom in the substituent could potentially influence the stability and reactivity of this intermediate through electronic effects or even potential weak coordination to the palladium center, although the latter is less commonly invoked in standard Suzuki-Miyaura mechanisms.

Kinetic studies of the Suzuki-Miyaura reaction with various arylboronic acids have shown that the transmetalation step can be rate-limiting. The rate of transmetalation is influenced by several factors, including the nature of the palladium catalyst, the ligands, the base, the solvent, and the electronic and steric properties of the boronic acid.

Copper-Mediated Transmetalation (e.g., Chan-Lam Coupling)

The Chan-Lam coupling is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, and it represents a key reaction class where this compound would be expected to serve as a valuable coupling partner. This reaction generally proceeds via the interaction of an arylboronic acid with a copper(II) salt, often in the presence of a base and an oxidant. The proposed mechanism involves several key steps: coordination of the nucleophile (an amine or alcohol) to the copper center, followed by transmetalation of the aryl group from the boronic acid to the copper. This transmetalation step is a critical juncture in the catalytic cycle. Subsequent reductive elimination from a copper(III) intermediate then forges the new C-N or C-O bond.

While this general mechanism is widely accepted, the specific kinetics and intermediates involved can be highly dependent on the nature of the arylboronic acid, including the electronic and steric effects of its substituents. The presence of the isopropylthio group on the phenyl ring of this compound could influence the transmetalation step in several ways. The sulfur atom could potentially coordinate to the copper center, which might either facilitate or hinder the reaction depending on the specific conditions and ligands employed. However, without direct experimental studies on this compound, any discussion of its behavior in Chan-Lam couplings remains speculative. Research on the copper-mediated S-arylation of thiols using arylboronic acids has been reported, which provides a conceptual basis for the reactivity of sulfur-containing compounds in such couplings.

Spectroscopic and Computational Probes of Reaction Intermediates

To gain a deeper understanding of reaction mechanisms, chemists rely on a suite of advanced analytical techniques. These methods are crucial for identifying short-lived intermediates and mapping out the energy landscapes of chemical transformations.

In Situ NMR Spectroscopy for Transient Species Detection

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a chemical reaction in real-time and for detecting transient intermediates. This technique allows researchers to observe changes in the concentrations of reactants, products, and any intermediate species that accumulate to detectable levels. For Chan-Lam reactions, in situ NMR could potentially identify copper-boronic acid complexes or other key intermediates. However, a review of the current literature reveals no published in situ NMR studies specifically investigating the reactivity of this compound.

Mass Spectrometry Techniques (e.g., ESI-MS) for Mechanistic Insights

Electrospray Ionization Mass Spectrometry (ESI-MS) is another highly sensitive technique used to identify intermediates in catalytic cycles, including those in copper-catalyzed cross-coupling reactions. By gently transferring ions from solution to the gas phase, ESI-MS can detect charged species that are part of the catalytic process. In the context of the Chan-Lam coupling of this compound, ESI-MS could potentially observe copper-containing intermediates, such as a complex between copper, the boronic acid, and the coupling partner. As with in situ NMR, there is no specific data available in the literature detailing the ESI-MS analysis of reaction mixtures containing this compound for mechanistic elucidation.

DFT Calculations for Transition State Analysis

Density Functional Theory (DFT) calculations have become an indispensable tool for computational chemists to model reaction pathways and analyze the structures and energies of transition states. Such calculations can provide a theoretical framework for understanding why certain reaction pathways are favored over others and can help to interpret experimental observations. For the Chan-Lam reaction, DFT calculations could be used to model the transmetalation and reductive elimination steps, providing insights into the role of the isopropylthio substituent. Despite the potential of this approach, no DFT studies focusing on the transition state analysis of this compound in copper-mediated couplings have been published.

Applications in Cross Coupling and Diversified C C/c Heteroatom Bond Formations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. 4-Isopropylthiophenylboronic acid has been successfully employed in this reaction for the synthesis of complex biaryl systems.

Research has demonstrated the utility of this compound in coupling with highly functionalized aryl bromides. A key example is its reaction with 4-bromo-3,5-dicyano-1,2-phenylenediacetate, a substrate bearing multiple electron-withdrawing and sterically demanding groups. google.com The successful coupling highlights the tolerance of the Suzuki-Miyaura reaction to sensitive functional groups such as nitriles and esters when using this specific boronic acid. The reaction proceeds under high-temperature conditions, indicating the robustness of the reagent and the catalytic system required for activating the C-Br bond in the complex substrate. google.com

Table 1: Suzuki-Miyaura Coupling of this compound

| Electrophile | Boronic Acid | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo-3,5-dicyano-1,2-phenylenediacetate | This compound | 3,4-Dihydroxy-4'-(isopropylthio)biphenyl-2,6-dicarbonitrile* | 150 °C, 45 min | 135 mg (from 200 mg of bromide) | google.com |

*Product shown is after deacetylation of the initial coupling product.

The efficiency of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and associated ligands. In the synthesis of 3,4-Dihydroxy-4'-(isopropylthio)biphenyl-2,6-dicarbonitrile, the coupling of this compound was achieved using a catalyst system referenced in a broader study on catechol-O-methyltransferase (COMT) inhibitors. google.com While the specific catalyst for this exact reaction is detailed by reference, typical Suzuki-Miyaura reactions for such complex substrates often involve palladium(0) catalysts generated in situ from precursors like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). The choice of ligand, often a bulky and electron-rich phosphine, is critical to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, prevent catalyst deactivation, and achieve high yields.

Currently, there is a lack of specific documented examples in the scientific literature of this compound being used in stereoselective variants of the Suzuki-Miyaura reaction, such as those involving the retention of stereochemistry with alkenyl or chiral alkyl halides. This remains an area for potential future investigation.

Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a valuable pathway for the formation of C-N and C-O bonds, utilizing a copper catalyst to couple organoboronic acids with amines and alcohols. This reaction is complementary to the palladium-catalyzed Buchwald-Hartwig amination.

Despite the broad utility of the Chan-Lam reaction for synthesizing aryl amines and aryl ethers, there is currently no specific research data available in the public domain detailing the use of this compound as a coupling partner with amines or alcohols. While the general transformation is well-established for a wide range of arylboronic acids, the specific substrate scope and functional group tolerance for this particular reagent in Chan-Lam N- or O-arylation have not been reported.

The Chan-Lam coupling generally proceeds through an oxidative mechanism involving a copper catalyst. google.com The catalytic cycle is thought to initiate with the formation of a copper(II)-aryl complex from the boronic acid. This complex then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) intermediate, formed via oxidation, yields the desired C-N or C-O bond and a Cu(I) species. google.com The Cu(I) is then re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle. While this mechanism is broadly accepted, its specific application and the empirical results for reactions involving this compound remain undocumented.

Other Metal-Catalyzed Coupling Reactions (e.g., Negishi, Sonogashira, Stille)

While the Suzuki-Miyaura coupling is the most common reaction for boronic acids, their utility in other named cross-coupling reactions is an area of ongoing research. However, specific, detailed research findings on the use of this compound in Negishi, Sonogashira, and Stille couplings are not widely available in the current body of scientific literature. The general mechanisms for these reactions are well-established for other organometallic reagents.

Negishi Coupling: This reaction typically involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. While arylboronic acids are not the primary coupling partners in traditional Negishi reactions, research into related transmetalation processes is ongoing.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide, using a palladium and copper co-catalyst system. Boronic acids are not the conventional starting material for this transformation.

Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide, catalyzed by palladium. This reaction is valued for its tolerance of a wide range of functional groups.

Electrophilic Additions and Conjugate Additions

Organoboron reagents, including this compound, can participate in addition reactions to polarized pi systems, such as aldehydes and imines, often under catalytic conditions to achieve high stereoselectivity.

The asymmetric addition of arylboronic acids to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. These reactions are typically catalyzed by transition metals like rhodium or ruthenium, in the presence of a chiral ligand. The process generally involves the transmetalation of the boronic acid to the metal center, followed by the insertion of the aldehyde into the metal-aryl bond and subsequent hydrolysis to yield the chiral alcohol.

While a broad range of arylboronic acids have been successfully employed in these reactions, specific data and detailed research findings for the asymmetric addition of this compound to aldehydes are not prominently featured in published studies. The general success with other substituted phenylboronic acids, however, suggests its potential compatibility with these methods.

Table 1: General Conditions for Asymmetric Addition of Arylboronic Acids to Aldehydes

| Catalyst System | Ligand Type | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | Chiral Monophosphorous | K₂CO₃ | p-xylene/H₂O | 80 |

This table represents typical conditions reported for arylboronic acids in general and does not reflect specific experimental data for this compound.

The addition of organometallic reagents to chiral N-sulfinylimines is a powerful strategy for the asymmetric synthesis of amines. These reactions proceed with high diastereoselectivity, with the stereochemical outcome often dictated by the chiral sulfinyl group. While additions of Grignard and organolithium reagents are common, the use of organoboron compounds is less prevalent but of increasing interest.

Currently, there is a lack of specific published examples detailing the addition of this compound to sulfinylimines. The development of catalytic conditions to facilitate this transformation would be a valuable addition to the synthetic chemist's toolbox for creating chiral amines.

Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. Boronic acids can serve as versatile components in MCRs, such as the Petasis reaction.

Despite the potential for this compound to be a valuable component in such reactions, a review of the current scientific literature does not reveal specific, well-documented examples of its application in multicomponent reactions. The development of MCRs that incorporate this building block could lead to the rapid synthesis of novel and structurally diverse compound libraries.

Catalytic Functions of 4 Isopropylthiophenylboronic Acid and Its Derivatives

Boron Lewis Acid Catalysis

The boron atom in 4-isopropylthiophenylboronic acid possesses a vacant p-orbital, rendering it an effective Lewis acid. This characteristic allows it to activate a variety of functional groups, thereby catalyzing a range of important chemical reactions. The presence of the electron-donating isopropylthio group is anticipated to modulate the Lewis acidity of the boron center, potentially influencing its catalytic efficacy and selectivity compared to other substituted phenylboronic acids.

Dehydrative Condensation Reactions (e.g., Amide Formation)

Arylboronic acids are known to catalyze the formation of amides from carboxylic acids and amines, a process that involves the removal of a water molecule. wikipedia.orgnih.gov This transformation is of fundamental importance in peptide synthesis and the pharmaceutical industry. The catalytic cycle is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate between the carboxylic acid and the boronic acid. This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid.

While specific studies on this compound in this context are not extensively documented in peer-reviewed literature, its general mechanism can be inferred. The cooperative catalysis with agents like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be effective for other arylboronic acids and could be applicable here. wikipedia.orgnih.gov

Table 1: Hypothetical Data for this compound Catalyzed Amide Synthesis

| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 1 | Benzoic Acid | Aniline | 5 | Toluene | >90 (Illustrative) |

| 2 | Acetic Acid | Benzylamine | 5 | Toluene | >85 (Illustrative) |

| 3 | Phenylacetic Acid | Morpholine | 5 | Toluene | >92 (Illustrative) |

Note: The data in this table is illustrative and based on the general performance of arylboronic acid catalysts. Specific experimental data for this compound is not available in the cited sources.

Carbonyl Activation and Nucleophilic Additions

The Lewis acidic boron center of this compound can coordinate to the oxygen atom of a carbonyl group. nih.gov This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. chemistrysteps.commasterorganicchemistry.comlibretexts.org This activation is a key principle in numerous organic reactions, including additions of organometallic reagents, cyanations, and reductions. libretexts.orgbyjus.com

Acid catalysis is often required to activate the carbonyl group for nucleophilic attack, especially with weaker nucleophiles like water and alcohols. byjus.com The reaction can proceed under either acidic or basic conditions, with the mechanism adapting to the specific environment. chemistrysteps.comlibretexts.org

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be significantly influenced by Lewis acid catalysis. masterorganicchemistry.com A Lewis acid can coordinate to a dienophile containing a carbonyl group, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic perturbation accelerates the reaction and can enhance its regioselectivity and stereoselectivity.

While there is no specific literature detailing the use of this compound as a catalyst for Diels-Alder reactions, its Lewis acidic nature suggests it could play such a role. The efficiency would likely depend on the nature of the diene and dienophile. For instance, in the reaction of furan (B31954) derivatives, acid catalysis has been investigated, though in some cases, it can lead to side reactions like Friedel-Crafts alkylation. masterorganicchemistry.com

Friedel-Crafts-Type Alkylations and Acylations

Friedel-Crafts reactions are pivotal for attaching alkyl or acyl substituents to aromatic rings. wikipedia.orgnih.gov These reactions traditionally employ strong Lewis acids like aluminum chloride. wikipedia.orgcas.org Arylboronic acids, including potentially this compound, can function as milder Lewis acid catalysts in such transformations. They activate the alkylating or acylating agent, facilitating electrophilic aromatic substitution.

Arylboronic acid-catalyzed dehydrative Friedel-Crafts alkylations using benzylic alcohols as electrophiles have been reported. libretexts.org The reaction proceeds via the activation of the alcohol by the boronic acid, leading to the formation of a carbocationic intermediate that is then attacked by the aromatic nucleophile.

Organocatalysis with Boronic Acid Moieties

Beyond its direct Lewis acid catalysis, the boronic acid group can be incorporated into more complex organic molecules to serve as a directing group or part of a larger catalytic system.

Chiral Auxiliaries and Asymmetric Transformations

In the realm of asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. williams.edu A chiral auxiliary is a stereogenic unit temporarily attached to a substrate, which biases the formation of one stereoisomer over another. While this compound itself is not chiral, it could be derivatized to create a chiral ligand or catalyst.

For instance, the boronic acid moiety could be part of a larger chiral structure that directs the approach of a reagent to a prochiral center. The principles of asymmetric induction using chiral auxiliaries are well-established, with notable examples including the Evans oxazolidinones and pseudoephedrine-derived systems. nih.gov These auxiliaries create a sterically defined environment that favors the formation of one diastereomer. The development of chiral derivatives of this compound could potentially open new avenues in asymmetric catalysis, although such applications have not yet been reported.

Bifunctional Catalysis and Hydrogen Bonding Activation

The catalytic activity of this compound and its derivatives can be significantly influenced by the principles of bifunctional catalysis and hydrogen bonding activation. These concepts are crucial in designing efficient catalytic systems where multiple functional groups on a single molecule work in concert to facilitate a chemical transformation.

In the realm of bifunctional catalysis, a catalyst possesses two distinct functional groups that participate simultaneously in the catalytic cycle. While specific studies on this compound as a bifunctional catalyst are not extensively documented, the broader class of aminoboronic acids serves as an excellent model for this type of catalysis. acs.org For instance, aminoboronic acids have been shown to effectively catalyze direct amide formation and can even achieve kinetic resolution of racemic amines during acylation. acs.org In these systems, the boronic acid moiety can act as a Lewis acid to activate a carbonyl group, while the amino group can function as a Brønsted base or a hydrogen bond donor/acceptor to orient the substrate and stabilize transition states. This cooperative action of both acidic and basic sites within the same molecule is the hallmark of bifunctional catalysis. nih.gov

Hydrogen bonding plays a pivotal role in the activation of substrates and in controlling the stereochemistry of reactions. researchgate.net The boronic acid functional group, B(OH)₂, is a potent hydrogen bond donor. uoa.grresearchgate.net In the case of this compound, the hydroxyl groups of the boronic acid can form hydrogen bonds with electrophiles, such as the oxygen atom of a carbonyl group, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. nih.gov Theoretical studies on the hydrogen bonding in homodimers and heterodimers of boronic acids, amides, and carboxylic acids have provided insights into the strength and nature of these interactions. uoa.gr

Furthermore, the presence of the isopropylthio group on the phenyl ring can influence the electronic properties of the boronic acid and its hydrogen bonding capabilities. The sulfur atom, with its lone pairs of electrons, could potentially engage in non-covalent interactions, further modulating the catalyst's environment. The interplay between the Lewis acidic boron center and the hydrogen-bonding hydroxyl groups allows for the precise activation and orientation of substrates, which is a key principle in many organocatalytic reactions. rsc.org For example, in aldol (B89426) reactions catalyzed by aminoboronic acids, the formation of a boronate enolate in situ, stabilized by hydrogen bonding, is a critical step. acs.org While direct evidence for this compound is pending, the established principles of bifunctional catalysis and hydrogen bonding activation in related boronic acid systems provide a strong foundation for its potential applications in this area.

Catalyst Recycling and Immobilization Strategies

The development of sustainable chemical processes necessitates the efficient recycling and reuse of catalysts. For homogeneous catalysts like this compound, which operate in the same phase as the reactants, separation from the product mixture can be challenging. To address this, various immobilization strategies have been developed for boronic acid catalysts, enabling their recovery and reuse over multiple reaction cycles.

One prominent approach is the immobilization of the boronic acid onto a solid support . This transforms the homogeneous catalyst into a heterogeneous one, which can be easily separated by filtration. Common supports include polymers, silica, and other inorganic materials. For instance, boronic acids have been immobilized on functionalized polyacrylonitrile (B21495) fibers. acs.org In a study, an amine-functionalized polyacrylonitrile fiber was used to anchor a boronic acid via amide bond formation, creating a recyclable bifunctional catalyst for Henry reactions. acs.org This strategy not only facilitates catalyst recycling but can also enhance catalytic activity and selectivity due to the unique microenvironment of the polymer support.

Another effective method involves the use of polymer microgels . Phenylboronic acid has been successfully immobilized in polymer microgels, creating a system where the catalytic activity can be modulated by external stimuli such as changes in pH or the addition of specific molecules like glucose. nih.gov This "smart" catalyst system allows for the reaction to be turned on or off, and the microgel-supported catalyst can be readily recovered and reused.

Resin-based immobilization is also a widely used technique. Boronic acid-functionalized resins have been developed for the selective immobilization of proteins and other biomolecules. acs.org This approach highlights the potential for creating highly specific and recyclable catalytic systems for bioconjugation and other biochemical transformations. The general procedure for such immobilization often involves washing the resin, adding a solution of the molecule to be immobilized along with a suitable buffer and sometimes a metal salt catalyst, followed by incubation and subsequent washing to remove any unbound material. acs.org

The concept of using fluorous tags has also been explored for the recycling of a sulfur-containing boronic acid catalyst. researchgate.net By attaching a fluorous ponytail to the catalyst, it can be selectively extracted from the reaction mixture using a fluorous solvent, allowing for its recovery and reuse with minimal loss of activity over several cycles. researchgate.net

| Immobilization Strategy | Support Material/Method | Advantages | Relevant Compound Class |

| Solid Support Immobilization | Functionalized Polyacrylonitrile Fibers | Easy separation, enhanced activity/selectivity, recyclability | Arylboronic Acids |

| Polymer Microgels | Cross-linked Polymer Network | Modulatable activity, easy recovery | Phenylboronic Acid |

| Resin-Based Immobilization | Functionalized Poly(ethylene glycol) Acrylamide (PEGA) Resin | High specificity, recyclability for bioconjugation | Alkenylboronic Acid |

| Fluorous Tagging | Fluorous Ponytail | Selective extraction, high recovery rate | Sulfur-containing Boronic Acids |

Computational and Theoretical Investigations of 4 Isopropylthiophenylboronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For 4-Isopropylthiophenylboronic acid, DFT calculations provide fundamental insights into its electronic structure and reactivity, guiding the understanding of its behavior in chemical reactions. By employing various functionals and basis sets, researchers can model the molecule with a high degree of accuracy.

Electronic Structure Analysis

The electronic properties of this compound are central to its chemical behavior. DFT calculations are employed to determine key parameters that describe its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's reactivity towards electrophiles and nucleophiles, respectively.

The presence of the sulfur atom and the boronic acid group significantly influences the electronic landscape of the phenyl ring. The sulfur atom, with its lone pairs of electrons, acts as an electron-donating group through resonance, while the boronic acid group is electron-withdrawing. This push-pull electronic effect modulates the electron density distribution across the molecule.

Molecular electrostatic potential (MEP) maps, generated from DFT calculations, visualize the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the boronic acid group, indicating their susceptibility to electrophilic attack, and a region of positive potential near the boron atom.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.31 | eV |

| Dipole Moment | 2.87 | Debye |

| Ionization Potential | 6.54 | eV |

Note: These values are hypothetical and representative of what might be obtained from DFT calculations.

Reaction Pathway Elucidation and Energy Profiles

DFT is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

For instance, in a Suzuki-Miyaura coupling, DFT can be used to investigate the mechanism of transmetalation, a key step in the catalytic cycle. The calculations can help to identify the lowest energy pathway for the transfer of the isopropylthiophenyl group from the boron atom to the palladium catalyst. These studies can also explore the role of the base and solvent in facilitating this process.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in a condensed phase, providing insights that are complementary to the static picture offered by DFT. By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can reveal important information about solvation, conformational flexibility, and intermolecular interactions.

Solvent Effects on Reactivity

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. MD simulations are particularly well-suited for studying these solvent effects at a molecular level. By placing this compound in a simulation box filled with explicit solvent molecules (e.g., water, THF, or DMF), one can observe how the solvent organizes around the solute and how this solvation shell influences its reactivity.

For example, MD simulations can be used to calculate the radial distribution functions between different atoms of the solute and solvent, revealing the strength and nature of their interactions. The simulations can also provide information on the diffusion of reactants and the dynamics of the solvent cage, which can affect reaction rates.

Ligand-Substrate Interactions

In the context of catalysis or biological systems, understanding the interactions between this compound (as a ligand) and a substrate (such as a metal catalyst or a protein active site) is crucial. MD simulations can be used to model the binding of the molecule to its target, providing insights into the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the stability of the resulting complex.

These simulations can help to rationalize the observed binding affinity and selectivity, and can guide the design of new ligands with improved properties. By calculating the binding free energy, MD simulations can provide a quantitative measure of the strength of the ligand-substrate interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For a class of compounds including this compound, QSAR models can be developed to predict their performance in a particular application, such as their efficacy as enzyme inhibitors or their reactivity in a specific chemical transformation.

The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. These descriptors can be calculated from the molecular structure and can be of various types, including constitutional, topological, electronic, and steric descriptors. For this compound, relevant descriptors might include molecular weight, logP, molar refractivity, and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges).

Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build a model that correlates the descriptors with the observed activity. The resulting QSAR equation can then be used to predict the activity of new, untested compounds.

Table 2: Example of Descriptors Used in a QSAR Model for a Series of Phenylboronic Acids

| Compound | Activity (logIC50) | Molecular Weight | logP | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|

| This compound | -5.2 | 196.09 | 2.85 | -6.54 | -1.23 |

| Phenylboronic acid | -4.5 | 121.93 | 1.27 | -6.89 | -1.05 |

| 4-Methoxyphenylboronic acid | -4.8 | 151.96 | 1.30 | -6.65 | -1.10 |

Note: The activity and descriptor values in this table are for illustrative purposes only.

QSAR models can provide valuable insights into the structural features that are important for activity and can be a powerful tool in the rational design of new molecules with desired properties.

Predictive Modeling for Reaction Outcomes

Predictive modeling for the reaction outcomes of this compound, particularly in Suzuki-Miyaura cross-coupling reactions, can be approached using Quantitative Structure-Activity Relationship (QSAR) and machine learning models. These models aim to establish a mathematical relationship between the chemical structure of the boronic acid and its observed reactivity or the yield of the desired product.

The development of a predictive model would typically involve the following steps:

Data Collection: A dataset of reactions involving a series of para-substituted phenylboronic acids, including substrates with sulfur-containing groups, would be compiled. The data would include the reaction conditions, the coupling partners, and the corresponding reaction yields.

Descriptor Calculation: A wide range of molecular descriptors for each boronic acid would be calculated. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like random forest (RF) or support vector machines (SVM) would be used to build a model that correlates the descriptors with the reaction outcomes.

Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.

For this compound, key descriptors would likely include steric parameters (e.g., Taft's steric parameter, Es), electronic parameters (e.g., Hammett constants, σp), and quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges). The isopropylthio group (-S-iPr) would be characterized by its specific electronic and steric effects, which would be captured by these descriptors.

Table 1: Illustrative Data for a Predictive Model of a Suzuki-Miyaura Reaction

| Phenylboronic Acid Derivative | Hammett Constant (σp) | Steric Parameter (Es) | Predicted Yield (%) |

| 4-Methylphenylboronic acid | -0.17 | -1.24 | 85 |

| 4-Methoxyphenylboronic acid | -0.27 | -0.55 | 92 |

| 4-Chlorophenylboronic acid | 0.23 | -0.97 | 75 |

| This compound | -0.03 (estimated) | -1.71 | (To be predicted) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of a predictive model. The Hammett constant for the isopropylthio group is not widely reported and is estimated here based on related substituents.

Correlation of Structural Descriptors with Catalytic Efficiency

The catalytic efficiency of reactions involving this compound is intrinsically linked to its structural and electronic properties. The Hammett equation provides a powerful tool for correlating the electronic effects of the para-substituent with the rate and equilibrium constants of a reaction. mdpi.comlibretexts.org

The Hammett equation is given by: log(k/k₀) = ρσ

where:

k is the rate constant for the reaction with the substituted phenylboronic acid.

k₀ is the rate constant for the reaction with unsubstituted phenylboronic acid.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

Computational studies can be employed to calculate electronic descriptors that correlate with catalytic efficiency. Density Functional Theory (DFT) calculations can provide insights into properties such as:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the nucleophilicity and electrophilicity of the boronic acid.

Natural Bond Orbital (NBO) charges: The charge on the carbon atom bonded to the boron atom can influence the transmetalation step in the Suzuki-Miyaura reaction. researchgate.net

Calculated pKa: The acidity of the boronic acid is a crucial factor in the formation of the active boronate species. researchgate.netmdpi.com

Table 2: Correlation of Electronic Properties with Reaction Rate Constants for a Series of para-Substituted Phenylboronic Acids

| Substituent | Hammett Constant (σp) | Calculated Charge on C-B (e) | Relative Rate Constant (k/k₀) |

| -OCH₃ | -0.27 | -0.15 | 1.8 |

| -CH₃ | -0.17 | -0.12 | 1.4 |

| -H | 0.00 | -0.10 | 1.0 |

| -S-iPr | -0.03 (estimated) | -0.09 (estimated) | (To be determined) |

| -Cl | 0.23 | -0.07 | 0.6 |

| -CN | 0.66 | -0.02 | 0.2 |

Note: This table presents hypothetical data to illustrate the correlation between structural descriptors and catalytic efficiency. The values for this compound are estimated based on general chemical principles.

In Silico Assessment of Reactivity Trends

In silico methods, primarily based on quantum chemical calculations, can provide a detailed assessment of the reactivity trends of this compound. These methods can elucidate the influence of the 4-isopropylthio substituent on various aspects of the molecule's reactivity.

One of the key properties that can be assessed is the pKa of the boronic acid. The acidity of the boronic acid is critical for the formation of the tetracoordinate boronate species, which is generally considered the active nucleophile in the transmetalation step of the Suzuki-Miyaura reaction. libretexts.org Computational methods like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) can be used to predict the pKa of boronic acids in solution with reasonable accuracy. researchgate.net The introduction of the 4-isopropylthio group is expected to have a modest impact on the pKa compared to unsubstituted phenylboronic acid.

Furthermore, computational modeling can be used to investigate the reaction mechanism and energetics of reactions involving this compound. For example, DFT calculations can be used to model the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govresearchgate.net By calculating the activation energies for these steps, the rate-determining step can be identified, and the influence of the 4-isopropylthio substituent on this step can be quantified.

Table 3: Predicted Reactivity Parameters for this compound

| Parameter | Predicted Value | Method | Significance |

| pKa | ~8.7 | COSMO-RS | Influences the formation of the active boronate species. |

| HOMO Energy | -6.2 eV | DFT (B3LYP/6-31G) | Relates to the nucleophilicity of the molecule. |

| LUMO Energy | -0.8 eV | DFT (B3LYP/6-31G) | Relates to the electrophilicity of the molecule. |

| C-B Bond Length | 1.56 Å | DFT (B3LYP/6-31G*) | Can correlate with the ease of transmetalation. |

Note: The values in this table are hypothetical and represent plausible predictions based on computational studies of similar phenylboronic acids.

Applications in Advanced Materials Science

Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and tunable functionalities. The directional bonding provided by boronic acids is a cornerstone of COF chemistry, enabling the synthesis of materials with high surface areas and precisely defined pore structures.

The most direct route to forming a boronic acid-based COF is through the self-condensation of an arylboronic acid monomer, such as 4-Isopropylthiophenylboronic acid. This process involves the dehydration of three boronic acid groups to form a planar, six-membered boroxine (B1236090) ring, which serves as the linking motif of the framework. This trimerization reaction acts as a key node, connecting the phenyl units into a porous, two-dimensional hexagonal lattice.

A significant challenge in the synthesis of boroxine-linked COFs is the hydrolytic instability of the boroxine ring. nih.gov To overcome this, syntheses are often performed under anhydrous conditions or through mechanochemical methods, which can reduce reaction times and solvent use significantly. researchgate.netrsc.org For instance, mechanochemical synthesis via liquid-assisted grinding or resonant acoustic mixing has proven effective in producing highly crystalline boroxine COFs quantitatively, avoiding the need for extensive purification. researchgate.netnih.gov Real-time spectroscopic monitoring has shown that these reactions can follow first-order kinetics, with the formation of the boroxine ring and the consumption of the boronic acid precursor being tracked simultaneously. nih.gov

Table 1: Comparison of Synthesis Methods for Boroxine-Linked COFs

| Synthesis Method | Typical Reaction Time | Solvent Usage | Crystallinity | Key Advantages | Representative Monomer (General) |

| Solvothermal | 24-72 hours | High | High | Well-established method | 1,4-Phenylenediboronic acid |

| Mechanochemical (Ball Milling) | 1-3 hours | Low to None | Moderate to High | Rapid, solvent-free, scalable | 1,4-Phenylenediboronic acid |

| Resonant Acoustic Mixing (RAM) | ~3 hours | Low | High | Rapid, scalable, real-time monitoring possible | 1,4-Phenylenediboronic acid |

An alternative and more hydrolytically stable linkage can be achieved by condensing this compound with polyol compounds, most notably planar polyhydroxylated aromatic molecules like 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP). acs.org In this approach, the boronic acid groups react with the ortho-diol units of the polyol to form five-membered boronic ester rings (dioxaborole rings).

This condensation reaction is also reversible, allowing for the error-checking necessary to form a crystalline framework. The reaction can be performed under solvothermal conditions or even at room temperature at a liquid/solid interface. acs.org The resulting boronic ester-linked COFs often exhibit enhanced chemical stability compared to their boroxine-linked counterparts, particularly against hydrolysis. bohrium.com The inclusion of fluorine atoms in the framework has been shown to further increase hydrophobicity and stability. bohrium.com

The final topology of a COF is dictated by the symmetry and geometry of its constituent building blocks. As a C2-symmetric linear linker, this compound can be combined with linkers of different geometries to produce frameworks with predictable network topologies.

Reaction with a C3-symmetric linker (e.g., HHTP or 1,3,5-tris(4-aminophenyl)benzene): This combination typically results in a hexagonal ( hcb ) topology.

Reaction with a C4-symmetric linker (e.g., a porphyrin tetraol): This would be expected to produce a square ( sql ) topology.

However, research has shown that bent ditopic monomers, such as those based on thiophene (B33073), can be prone to defects during COF synthesis, highlighting the importance of precise synthetic control to achieve high-quality crystalline materials. researchgate.net The presence of the isopropylthio group on the phenyl ring of this compound could influence interlayer stacking (π-π interactions) and framework stability, offering a subtle means of structural control compared to a simple phenylboronic acid.

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into a pre-formed COF without altering its underlying topology. mdpi.comrsc.org A COF constructed from this compound would possess a framework decorated with isopropylthio (sulfide) groups, which are amenable to chemical transformation.

One potential PSM strategy is the oxidation of the sulfide (B99878) linker. The isopropylthio group could be selectively oxidized to a sulfoxide (B87167) (S=O) or a sulfone (O=S=O) group. This transformation would dramatically alter the electronic properties and polarity of the pore walls, potentially enhancing the COF's affinity for polar guests or its performance in catalytic applications. Thiol-functionalized COFs have demonstrated exceptional capabilities for capturing heavy metal ions like mercury(II) from water, and the sulfur atoms within a framework derived from this compound could similarly act as soft Lewis basic sites for interaction with soft Lewis acidic metals. bohrium.com

Boron-Doped Aromatic Materials

Beyond COFs, this compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of well-defined, boron-containing or boron-derived π-conjugated aromatic materials. nju.edu.cn In these palladium-catalyzed reactions, the boronic acid acts as a nucleophilic partner, enabling the formation of new carbon-carbon bonds with aryl halides.

This methodology allows for the precise incorporation of the 4-isopropylthiophenyl unit into larger, custom-designed molecular and polymeric systems. For example, it could be coupled with di- or tri-halide aromatic cores to create star-shaped fluorescent compounds or linear conjugated polymers. The presence of both boron (transiently) and sulfur in the synthetic pathway provides handles for creating materials with unique electronic and photophysical properties relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. nju.edu.cnacs.org

Responsive Materials Design

Stimuli-responsive or "smart" materials undergo significant changes in their properties in response to external environmental triggers. The bifunctional nature of this compound makes it an ideal building block for designing multi-responsive materials.

The boronic acid moiety is inherently sensitive to two primary stimuli:

pH: The boron atom in a boronic acid is trigonal planar and Lewis acidic. In aqueous media, it can accept a hydroxide (B78521) ion to form a more nucleophilic, tetrahedral boronate species. This transition is pH-dependent and can be used to trigger changes in hydrogel swelling, polymer solubility, or drug release. nih.govrsc.org

Diols: Phenylboronic acids are well-known for their ability to form reversible covalent complexes with 1,2- or 1,3-diols, such as those found in saccharides (e.g., glucose). researchgate.net This interaction forms the basis of glucose-responsive polymers for applications like insulin (B600854) delivery systems. rsc.org

The isopropylthio group introduces a third, distinct stimulus: 3. Redox: The sulfur atom in the thioether group is in a low oxidation state and can be oxidized to the corresponding sulfoxide and sulfone. This change in oxidation state alters the electronic properties, polarity, and steric profile of the group. This redox activity can be harnessed to create materials that respond to the presence of oxidizing or reducing agents, a property being explored for advanced responsive systems. researchgate.net

By incorporating this compound into a polymer backbone or as a pendant group, one could create a sophisticated material with dual or even triple responsive behavior, reacting independently or synergistically to changes in pH, glucose concentration, and the redox environment. nih.govmdpi.com

Table 2: Stimuli-Responsiveness of Functional Groups in this compound

| Functional Group | Stimulus | Mechanism of Response | Potential Application |

| Boronic Acid | pH | Reversible formation of tetrahedral boronate from trigonal boronic acid. nih.gov | pH-responsive hydrogels, drug delivery |

| Boronic Acid | Diols (e.g., Glucose) | Reversible formation of cyclic boronic esters. researchgate.net | Glucose sensors, self-regulated insulin delivery |

| Isopropylthio (Sulfide) | Redox (Oxidants) | Oxidation of sulfide to sulfoxide or sulfone. | Redox-switched materials, sensors for oxidative stress |

Emerging Research Directions and Future Perspectives

Integration with Photoredox and Electro-Organic Synthesis

Visible-light photoredox catalysis and electro-organic synthesis represent a paradigm shift towards more sustainable and efficient chemical transformations. Arylboronic acids are increasingly recognized for their participation in these reactions, often acting as radical precursors.

Photoredox Catalysis: In this field, a photocatalyst absorbs visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. While specific studies on 4-Isopropylthiophenylboronic acid are not yet prevalent, the broader class of arylboronic acids is known to undergo oxidative hydroxylation under photoredox conditions to yield phenols. The electron-donating nature of the isopropylthio group in this compound could potentially facilitate its oxidation, making it a more reactive substrate in such transformations compared to electron-neutral or electron-poor arylboronic acids. Future research could explore its use in generating aryl radicals for C-C and C-heteroatom bond formation, leveraging the unique electronic properties conferred by the thioether linkage.

Electro-Organic Synthesis: This technique uses electricity to drive chemical reactions, offering a clean and controllable alternative to conventional reagents. nih.gov The application of electro-synthesis is expanding, providing novel pathways in organic chemistry. nih.gov The oxidation or reduction of arylboronic acids can be precisely controlled at an electrode surface. The future may see the development of electrochemical methods for the functionalization of this compound, potentially leading to novel sulfur-containing aromatic compounds. The thioether group might also play a role in mediating electron transfer at the electrode surface, a hypothesis that warrants investigation.

A comparative look at related boronic acids in modern synthesis is presented below:

| Transformation Type | Boronic Acid Class | Potential Role of this compound |

| Photoredox Hydroxylation | Arylboronic Acids | Substrate for conversion to 4-Isopropylthiophenol |

| Photoredox Alkylation | Alkylboronic Acids | Aryl partner in cross-coupling with alkyl radicals |

| Electro-oxidative Coupling | Arylboronic Acids | Precursor to biaryl or other coupled products |

Bioconjugation and Chemical Biology Applications (as a synthetic tool)

Boronic acids are valued in chemical biology for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biological molecules like saccharides and glycoproteins. researchgate.net This interaction is the cornerstone of their use as sensors, drug delivery vehicles, and tools for molecular recognition. researchgate.net

As a synthetic tool, this compound could be employed to create more complex bioconjugates. For instance, it could be used in Suzuki-Miyaura coupling reactions to attach the isopropylthiophenyl group to a biomolecule that has been pre-functionalized with a halide. rsc.org This approach would introduce a unique sulfur-containing aromatic tag, which could be useful for:

Probing Protein Environments: The sulfur atom could act as a specific binding site for certain metal ions or as a handle for further selective chemical modification.

The reversible formation of boronate esters with diols also makes boronic acids excellent tools for creating stimuli-responsive systems, where the conjugate can be cleaved under specific pH conditions or in the presence of competing diols.

Rational Design of Next-Generation Boronic Acid Catalysts

Beyond their role as reagents, boronic acids are emerging as powerful organocatalysts. rsc.org They can activate alcohols, carboxylic acids, and diols towards a variety of chemical transformations by forming reactive boronate ester intermediates. rsc.org The catalytic activity of a boronic acid is highly dependent on the electronic nature of the substituents on the aromatic ring.

The rational design of new catalysts based on the this compound scaffold is a promising avenue of research.